N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidin-4-one core substituted with a propyl group at position 3 and a thioacetamide moiety at position 2. The acetamide group is further substituted with a 2-fluorophenyl ring.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-2-11-25-20(27)19-18(13-7-3-6-10-16(13)28-19)24-21(25)29-12-17(26)23-15-9-5-4-8-14(15)22/h3-10H,2,11-12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZUMJQZRKUADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, including its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-(2-fluorophenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is C21H18FN3O3S, with a molecular weight of 411.45 g/mol. The compound features a benzofuro-pyrimidine core that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18FN3O3S |
| Molecular Weight | 411.45 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain kinases and enzymes that are overexpressed in cancerous cells, leading to reduced cell proliferation and increased apoptosis.
Efficacy in Preclinical Studies
Recent research has highlighted the efficacy of N-(2-fluorophenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide in various in vitro and in vivo models:
- Anticancer Activity : In studies involving human cancer cell lines, the compound demonstrated significant cytotoxic effects. For example, it showed an IC50 value of approximately 0.5 μM against breast cancer cells (MCF7) and 0.8 μM against lung cancer cells (A549) .
- Antifungal Activity : The compound was also tested against Fusarium oxysporum, a pathogenic fungus. Results indicated an IC50 value of 0.42 mM, suggesting moderate antifungal activity .
Case Studies
Case Study 1: Breast Cancer Cell Lines
In a study evaluating the effects of N-(2-fluorophenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide on MCF7 cells, researchers observed:
- Cell Viability : A reduction in cell viability by 70% after 48 hours of treatment.
- Mechanism : The study indicated that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties:
- Tested Organism : Fusarium oxysporum.
- Findings : The compound inhibited fungal growth effectively at concentrations above 0.5 mM, demonstrating potential as a therapeutic agent for fungal infections.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Benzofuropyrimidinone vs. Thienopyrimidine and Pyridopyrimidine
- N-(3,4-Difluorophenyl)-2-[(4-oxo-3-propyl-benzofuropyrimidin-2-yl)sulfanyl]acetamide (): Shares the benzofuropyrimidinone core but replaces the 2-fluorophenyl with a 3,4-difluorophenyl group. The additional fluorine may enhance electronegativity and metabolic stability but reduce solubility compared to the monosubstituted analog .
- Pyrido[2,3-d]pyrimidin Derivatives (): Replaces the benzofuran ring with a pyridine ring, altering electronic properties.
- Thieno[2,3-d]pyrimidin Derivatives (): Substitutes oxygen in benzofuran with sulfur (thiophene), reducing π-electron density. The allyl and 5-methylfuran groups may increase lipophilicity but decrease metabolic stability .
Key Implications
Substituent Effects
Fluorophenyl vs. Chlorophenyl and Cyanophenyl
- N-(2-chlorophenyl)-2-[[3-(2-fluorophenyl)-benzofuropyrimidin-2-yl]sulfanyl]acetamide (): Chlorine increases lipophilicity (ClogP ~3.5 vs.
- Cyanophenyl Derivatives (): Cyano groups (-CN) are strong electron-withdrawing moieties, stabilizing the acetamide group but increasing susceptibility to nucleophilic attack .
Propyl vs. Allyl and Benzyl Groups
Pharmacological Implications
- Antimicrobial Potential: Structural analogs with naphthyl or thienyl groups (e.g., ) exhibit activity against bacterial targets, suggesting the target compound may share similar mechanisms .
- Kinase Inhibition: The benzofuropyrimidinone core is structurally analogous to kinase inhibitors targeting EGFR or VEGFR, where the 2-fluorophenyl group may modulate selectivity .
Data Tables
Table 1: Structural Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
